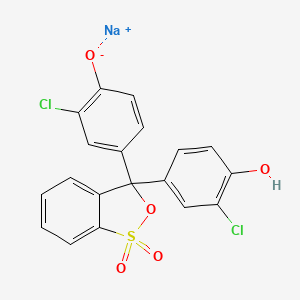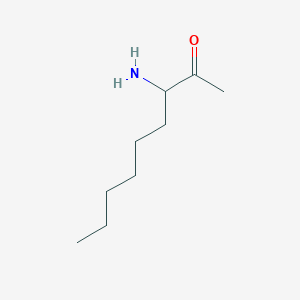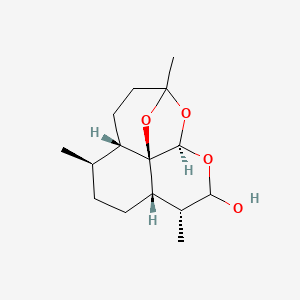
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER is a derivative of fluorescein, a widely used fluorescent dye. This compound is particularly valuable in biochemical and medical research due to its ability to label proteins, nucleic acids, and other biomolecules with high specificity and sensitivity. The compound is known for its strong fluorescence, which makes it an excellent tool for various fluorescence-based assays and imaging techniques.
Mechanism of Action
Target of Action
Fluorescein-5(6)-Carboxamidocaproic Acid N-Succinimidyl Ester, also known as NHS-Fluorescein, is primarily used to label antibodies and other probes . Its primary targets are the primary amines (lysine side chains) present in these proteins .
Mode of Action
NHS-Fluorescein is activated with the N-hydroxy-succinimidyl-ester (NHS ester) functional group . This functional group reacts with primary amines at pH 7.0 to 9.0 . Compared to FITC, the NHS-ester derivative has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling .
Biochemical Pathways
The biochemical pathways affected by NHS-Fluorescein are those involved in protein labeling and detection. The fluorescein moiety of the compound allows for detection in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as Western blotting and ELISA .
Pharmacokinetics
It is soluble in dmf or dmso , which can impact its availability for reactions.
Result of Action
The result of NHS-Fluorescein’s action is the stable labeling of antibodies or other proteins with a fluorescein moiety . This allows for the detection of these proteins in various assays, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays .
Action Environment
The action of NHS-Fluorescein can be influenced by environmental factors such as pH and the presence of other nucleophiles . The reaction of NHS-Fluorescein with primary amines occurs at pH 7.0 to 9.0 . Additionally, the presence of other nucleophiles can impact the specificity of NHS-Fluorescein for primary amines .
Biochemical Analysis
Biochemical Properties
Fluorescein-5(6)-Carboxamidocaproic Acid N-Succinimidyl Ester efficiently labels antibodies and other purified proteins at primary amines (lysine side chains) . The compound interacts with these biomolecules through its N-hydroxy-succinimidyl-ester (NHS ester) functional group .
Cellular Effects
The effects of this compound on cells are primarily observed through its role as a fluorescent label. It does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Instead, it allows for the visualization and tracking of labeled biomolecules within the cell .
Molecular Mechanism
This compound exerts its effects at the molecular level through its NHS ester functional group, which reacts with primary amines at pH 7.0 to 9.0 . This reaction results in a stable linkage following labeling .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its stability as a fluorescent label. The compound is stable and does not degrade significantly over time .
Metabolic Pathways
This compound does not participate in metabolic pathways. Its primary function is as a labeling agent for biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by the biomolecules it is attached to. It does not interact with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by the biomolecules it is attached to. It does not contain any targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER typically involves the reaction of fluorescein derivatives with N-hydroxysuccinimide (NHS) esters. The fluorescein derivative is first activated by reacting with NHS in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER primarily undergoes substitution reactions. The NHS ester group reacts with primary amines on proteins, peptides, and other biomolecules, forming stable amide bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Conditions: Room temperature, anhydrous environment, pH 7.0-9.0
Major Products
The major products of these reactions are fluorescein-labeled biomolecules, which retain the fluorescent properties of the parent compound. These labeled biomolecules are used in various analytical and diagnostic applications .
Scientific Research Applications
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER is extensively used in scientific research due to its versatile applications:
Chemistry: Used as a fluorescent tag for studying molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy, flow cytometry, and immunofluorescence assays to label and visualize cellular components.
Medicine: Utilized in diagnostic assays, such as fluorescence polarization immunoassays (FPIA) and enzyme-linked immunosorbent assays (ELISA), to detect specific biomolecules in clinical samples.
Industry: Applied in the development of biosensors and diagnostic kits for various diseases
Comparison with Similar Compounds
Similar Compounds
- 5-Carboxyfluorescein N-succinimidyl ester
- 6-(Fluorescein-5(6)-carboxamido)hexanoic acid N-hydroxysuccinimide ester
- 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester
Uniqueness
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER is unique due to its specific structure, which includes a seven-atom amino-hexanoyl spacer. This spacer reduces quenching effects and enhances the fluorescence signal when conjugated to biomolecules. Additionally, the compound’s high reactivity with primary amines and its stability make it a preferred choice for labeling applications .
Properties
CAS No. |
114616-31-8 |
|---|---|
Molecular Formula |
C31H26N2O10 |
Molecular Weight |
586.55 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)

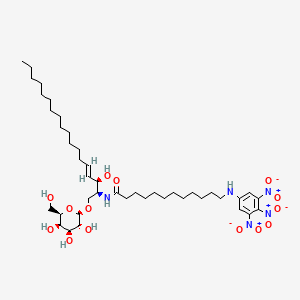
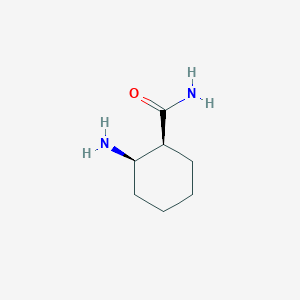


![3-[(Z)-2-bromoethenyl]pyridine](/img/structure/B1142351.png)
